N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
The compound is a complex organic molecule that contains a triazole ring and a thiazole ring. Triazoles and thiazoles are both heterocyclic compounds, which means they contain atoms of at least two different elements in their ring structure .
Molecular Structure Analysis
Triazoles have a five-membered ring containing two carbon and three nitrogen atoms . Thiazoles, on the other hand, have a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis
Triazoles and thiazoles can undergo various chemical reactions due to the presence of multiple reactive sites. For example, triazoles can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Generally, triazoles and thiazoles are stable under normal conditions and can exhibit varying degrees of solubility in different solvents .Scientific Research Applications
Biological Features of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are known for their substantial biological activities. They demonstrate a range of activities such as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral. The compound , with a 1,2,4-triazole moiety, may be expected to contribute to these areas of research, suggesting its potential in creating biologically active substances (Ohloblina, 2022).
Patent Review of Triazole Derivatives
1,2,4-Triazole derivatives have a broad range of biological activities, making them significant in the development of new drugs. Interest in these compounds has been consistent due to their diverse biological activities such as anti-inflammatory, antimicrobial, and antiviral properties, among others (Ferreira et al., 2013).
Synthetic Routes for 1,2,3-Triazoles
The study of 1,2,3-triazoles has attracted considerable attention due to their wide spectrum of biological activities. These compounds serve as key scaffolds in various domains such as drug discovery and pharmaceutical chemistry. Research into 1,2,3-triazoles, related to the compound , can provide insights into the development of new biologically active molecules (Kaushik et al., 2019).
Pyrimidine Appended Optical Sensors and Biological Significance
Pyrimidine derivatives, similar to triazole derivatives, are important in synthesizing optical sensors and have a range of biological and medicinal applications. The compound's structure might be utilized in developing new sensing materials due to the competence of such derivatives to form coordination as well as hydrogen bonds, which are pivotal in biological interactions (Jindal & Kaur, 2021).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
The review of synthesis methods for 4-phosphorylated derivatives of 1,3-azoles, including imidazoles and thiazoles, highlights their significance in medicinal chemistry. These compounds have shown various biological activities, which may be relevant for the compound , reflecting its potential utility in the development of new drugs (Abdurakhmanova et al., 2018).
Anti-S. aureus Activity of 1,2,3-Triazole- and 1,2,4-Triazole-Containing Hybrids
1,2,3-Triazole and 1,2,4-triazole-containing hybrids have shown potential as antibacterial agents against Staphylococcus aureus, a common pathogen. The compound , with a 1,2,4-triazole moiety, may hold promise in contributing to the development of novel antibacterial agents, reflecting the broader scope of triazole derivatives in combating bacterial infections (Li & Zhang, 2021).
Mechanism of Action
Target of action
These include various enzymes, receptors, and proteins involved in critical cellular processes .
Mode of action
Thiazole and triazole derivatives often exert their effects by interacting with their targets and modulating their activity .
Biochemical pathways
Thiazole and triazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Thiazole and triazole derivatives, in general, can have diverse pharmacokinetic properties depending on their specific structures .
Result of action
Thiazole and triazole derivatives can have a range of effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Action environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole and triazole derivatives .
Future Directions
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-4-3-5-15(12-14)19-25-22-27(26-19)17(13-31-22)10-11-23-20(28)21(29)24-16-6-8-18(30-2)9-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVPQPSUYLHGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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